5-bromo-1,2-dimethyl-1H-benzo[d]imidazole
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Description
5-Bromo-1,2-dimethyl-1H-imidazole is a chemical compound with the molecular formula C5H7BrN2. It has a molecular weight of 175.03 g/mol . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives, such as 5-bromo-1,2-dimethyl-1H-imidazole, involves various synthetic routes . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 5-bromo-1,2-dimethyl-1H-imidazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms. One of the carbon atoms is substituted with a bromine atom, and two of the carbon atoms are substituted with methyl groups .
Chemical Reactions Analysis
Imidazole and its derivatives are known for their broad range of chemical and biological properties. They have been used as synthons in the development of new drugs . The chemical reactions involving imidazole derivatives are diverse and depend on the functional groups attached to the imidazole ring .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents. It shows both acidic and basic properties due to its amphoteric nature . The specific physical and chemical properties of 5-bromo-1,2-dimethyl-1H-imidazole are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of 5-bromo-1,2-dimethyl-1H-benzo[d]imidazole, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Applications
Imidazole derivatives have been reported to show antimicrobial activity . For example, Nandha et al. synthesized 6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d] imidazole and evaluated it for anti-tubercular activity .
Synthesis of Other Compounds
1,2-Dimethylimidazole has been used in the synthesis of other compounds. For example, it was used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride .
Development of New Drugs
Imidazole has become an important synthon in the development of new drugs . It is due to their versatility and utility in a number of areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
Research into Dyes for Solar Cells and Other Optical Applications
Imidazoles are utilized in a diverse range of applications, including emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
5-bromo-1,2-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-11-8-5-7(10)3-4-9(8)12(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPLXMYJLKDMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1,2-dimethyl-1H-benzo[d]imidazole | |
CAS RN |
99513-17-4 |
Source
|
Record name | 5-bromo-1,2-dimethyl-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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